u-73343

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

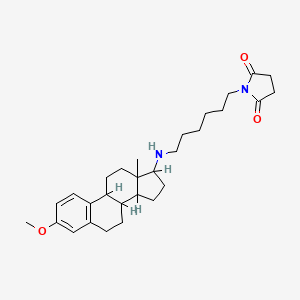

U-73343 is a synthetic compound known for its role as an inactive analog of U-73122. It is primarily used as a negative control in scientific research to study the effects of phospholipase C inhibition. This compound has a molecular formula of C29H42N2O3 and a molecular weight of 466.66 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of U-73343 involves the reaction of 1-[6-[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-2,5-pyrrolidinedione. The compound is typically synthesized through a series of organic reactions, including amination and cyclization .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for large-scale production. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

U-73343 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Substitution: This compound can undergo substitution reactions, particularly involving its functional groups

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like DMSO or ethanol .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are limited, but they generally involve modifications to the functional groups of the compound .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

U-73343 interacts with various enzymes and proteins, influencing cellular processes and biochemical pathways. Its solubility in solvents such as DMSO and ethanol enhances its utility in laboratory settings .

Medicinal Chemistry

Therapeutic Potential : this compound's steroid-like structure suggests possible applications in treating hormonal imbalances and metabolic disorders. Research indicates that it may modulate estrogen receptor activity, potentially leading to new treatments for hormone-related conditions .

Case Study : A study demonstrated that this compound significantly modulated estrogen receptor activity in vitro, indicating its potential role in hormonal regulation .

Organic Synthesis

Reagent and Catalyst : In organic chemistry, this compound can serve as both a reagent and a catalyst due to its ability to undergo oxidation and reduction reactions. It has been utilized to enhance yields and selectivity in complex organic syntheses compared to traditional methods .

Case Study : Research focused on using this compound as a catalyst in multi-step organic syntheses showed improved efficiency in producing complex molecules .

Material Science

Advanced Materials Production : The unique structural properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices has been explored for enhancing mechanical properties such as tensile strength and thermal stability .

Case Study : Trials incorporating this compound into polymer composites resulted in significant improvements in material performance metrics, showcasing its potential in material science applications .

Wirkmechanismus

U-73343 functions as an inactive analog of U-73122, meaning it does not inhibit phospholipase C. Instead, it is used to assess the involvement of G protein-coupled 1-phosphatidylinositol-phosphodiesterase or phospholipase C in receptor-mediated cell activation. It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

U-73122: An active inhibitor of phospholipase C and 5-lipoxygenase, with an IC50 value of 1-2.1 µM for phospholipase C.

U-73343: An inactive analog of U-73122, used as a negative control

Uniqueness

This compound is unique in its role as an inactive analog, making it valuable for control experiments in scientific research. Unlike U-73122, which actively inhibits phospholipase C, this compound does not exhibit inhibitory effects, allowing researchers to distinguish between specific and non-specific effects of phospholipase C inhibition .

Biologische Aktivität

U-73343 is an analog of the phospholipase C (PLC) inhibitor U-73122, often used in biological studies as a negative control due to its lack of significant biological activity. This article explores the biological activity of this compound, focusing on its interactions in cellular signaling, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized as a weak TRPA1 agonist and has been shown to have minimal effects on various cellular processes compared to its active counterpart, U-73122. Its primary use in research is to serve as a control compound when studying PLC pathways and other related signaling mechanisms.

This compound does not inhibit phospholipase C activity; however, it has been observed to affect calcium signaling in various cell types. The following points summarize its biological activity:

- Calcium Signaling : this compound does not significantly alter intracellular calcium levels when compared to U-73122, which effectively blocks phospholipase C-mediated calcium mobilization. This was demonstrated in studies where L2071 mouse fibroblasts pretreated with this compound showed no inhibition of calcium increase induced by phytosphingosine-1-phosphate (PhS1P) .

- Cellular Effects : In experiments involving maitotoxin-induced oncotic cell death in bovine aortic endothelial cells (BAECs), both U-73122 and this compound inhibited changes in intracellular calcium, ethidium uptake, and lactate dehydrogenase (LDH) release, indicating some level of cellular protective effect despite its inactive status .

Comparative Activity with U-73122

The main distinction between this compound and U-73122 lies in their effectiveness as PLC inhibitors. While U-73122 is a potent inhibitor that blocks PLC activity leading to reduced calcium signaling, this compound serves as an ineffective analog with limited biological impact. The following table summarizes key differences:

| Characteristic | U-73122 | This compound |

|---|---|---|

| Type | Active PLC inhibitor | Inactive analog |

| Calcium Mobilization | Strong inhibition | No significant effect |

| TRPA1 Activity | Not applicable | Weak agonist |

| Therapeutic Use | Research on PLC pathways | Control in experimental setups |

Case Studies and Research Findings

- Phytosphingosine-Induced Calcium Signaling : In a study examining the role of PhS1P in L2071 cells, the use of this compound demonstrated that it did not inhibit the calcium increase induced by PhS1P, confirming its role as a negative control .

- Maitotoxin-Induced Cell Death : Research indicated that both U-73122 and this compound could inhibit the effects of maitotoxin on BAECs. However, the exact mechanism by which this compound exerts any influence remains unclear, suggesting potential off-target effects rather than direct action on PLC pathways .

- HIV Integrase Inhibition : Interestingly, this compound has been reported to exhibit inhibitory activity against HIV-1 integrase with an IC50 value of 7 µM, indicating potential antiviral properties that warrant further investigation .

Eigenschaften

IUPAC Name |

1-[6-[(3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHWFIUASFBCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861364 |

Source

|

| Record name | 1-(6-{[3-Methoxyestra-1(10),2,4-trien-17-yl]amino}hexyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.